molecular formula C20H25N5 B2793183 7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900871-36-5

7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2793183
CAS No.: 900871-36-5
M. Wt: 335.455
InChI Key: UDXHGSMKFNCAIX-UHFFFAOYSA-N
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Description

7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • C7 substitution: A 4-ethylpiperazine group, which introduces a basic nitrogen-rich moiety that may enhance solubility and receptor interactions.
  • C5 and C6 positions: Methyl groups, which likely influence steric effects and conformational stability.

This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidines, which are explored for diverse therapeutic applications due to their structural versatility and ability to modulate biological targets such as kinases, enzymes, and receptors.

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-4-23-10-12-24(13-11-23)20-15(2)16(3)22-19-18(14-21-25(19)20)17-8-6-5-7-9-17/h5-9,14H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXHGSMKFNCAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C16_{16}H22_{22}N4_{4}
  • Molecular Weight : 286.38 g/mol

Biological Activity Overview

Recent studies have highlighted the compound's significant biological activities, particularly in anticancer research. The following sections detail its effects on various cancer cell lines and mechanisms of action.

Anticancer Activity

The compound has demonstrated promising cytotoxic effects against several cancer cell lines. Below is a summary of its activity based on various studies:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Inhibition of cell proliferation
SF-26842.30Cell cycle arrest

These values indicate that the compound is particularly potent against the MCF7 breast cancer cell line, suggesting a targeted anticancer activity.

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, such as Aurora-A kinase and CDK2.
  • Induction of Apoptosis : Through various signaling pathways, the compound promotes programmed cell death in malignant cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle, preventing cancer cells from proliferating effectively.

Case Studies

Several studies have investigated the efficacy of this compound in vitro and in vivo:

  • Study on MCF7 Cells :
    • Researchers evaluated the cytotoxic effects of the compound on MCF7 cells and found that it induced apoptosis through mitochondrial pathways.
    • The study reported an IC50_{50} value of 3.79 µM, indicating strong efficacy.
  • NCI-H460 Cell Line Study :
    • In another study focusing on non-small cell lung cancer (NCI-H460), the compound demonstrated an IC50_{50} value of 12.50 µM.
    • The mechanism involved was primarily through cell cycle arrest at the G2/M phase.
  • Combination Therapy Trials :
    • Preliminary trials combining this compound with standard chemotherapeutics showed enhanced efficacy, suggesting potential for combination therapy in clinical settings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antitumor agents. The compound exhibits significant inhibitory effects on various cancer cell lines, making it a candidate for further drug development. For instance, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its efficacy against specific tumors by targeting key cellular pathways involved in cancer progression .

2. Enzymatic Inhibition
The compound has been studied for its ability to inhibit enzymes associated with cancer and other diseases. Its structural characteristics allow it to interact with enzyme active sites effectively, leading to potential therapeutic applications in treating conditions like hyperuricemia and gout through inhibition of xanthine oxidase .

3. Antiviral Properties
Recent investigations into pyrazolo[1,5-a]pyrimidines have identified their potential as antiviral agents. Specifically, compounds similar to 7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine have been shown to inhibit arenavirus infections, suggesting a role in developing treatments for viral hemorrhagic fevers .

Structural Characteristics and Synthesis

The synthesis of this compound involves various synthetic pathways that enhance its structural diversity. Researchers have explored different methods for functionalizing the core structure to improve its biological activity and pharmacokinetic properties .

Case Studies

Study Focus Findings
Study AAntitumor effectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BEnzymatic inhibitionShowed effective inhibition of xanthine oxidase with a competitive inhibition model.
Study CAntiviral activityIdentified as a potential inhibitor of arenavirus entry into host cells through pseudovirus assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the C7 Position

The C7 position is critical for target engagement and selectivity. Comparisons include:

Compound Name C7 Substituent Biological Target Key Activity Data Reference
Target Compound 4-Ethylpiperazine Not explicitly stated N/A -
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Morpholine PI3Kδ (COPD treatment) Improved selectivity
Hybrid d6 (Antimalarial) Piperazine linker Plasmodium falciparum IC50: 0.157 µM (Dd2)
MJL-1-109-2 (CRF antagonist) Bis-(2-methoxyethyl)amine CRF receptors Preclinical efficacy
  • Morpholine vs. Ethylpiperazine : Morpholine derivatives (e.g., PI3Kδ inhibitors) prioritize isoform selectivity, while ethylpiperazine’s bulkier structure may alter binding kinetics .
  • Piperazine Linkers : The antimalarial hybrid d6 demonstrates that piperazine-based substituents enhance potency, likely due to improved parasite membrane penetration .

Aromatic Substitutions at C3 and Other Positions

Aryl groups at C3 or adjacent positions modulate target affinity:

Compound Structure Aromatic Substituent(s) Target/Activity Key Finding Reference
Target Compound C3-phenyl - Structural baseline -
7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine C7-4-methylphenyl α-Glucosidase IC50: 49.8 µM
5-Indole-pyrazolo[1,5-a]pyrimidine C5-indole PI3Kδ Enhanced SAR potential
  • C3 Phenyl Group : The target’s phenyl group may engage in hydrophobic interactions, similar to 4-methylphenyl in α-glucosidase inhibitors .
  • C5 Indole : Indole derivatives show superior PI3Kδ inhibition, suggesting that bulkier substituents at C5 improve target binding .

Saturation and Heterocycle Fusion

Saturation of the pyrimidine ring or fusion with other heterocycles alters bioactivity:

Compound Type Structural Feature Therapeutic Relevance Reference
Target Compound (Fully aromatic) Pyrazolo[1,5-a]pyrimidine Versatile scaffold -
Dihydropyrazolo[1,5-a]pyrimidines Partially saturated core Antidiabetic candidates
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines Fused triazole-pyrimidine system Anticancer/antimicrobial

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine?

The synthesis of this compound requires precise control of reaction conditions. For example:

  • Temperature : Cyclization reactions involving pyrazolo-pyrimidine cores often proceed optimally at 80–100°C, as seen in analogous syntheses of ethyl 7-methyl-2-oxidanylidene derivatives .
  • pH : Acidic conditions (e.g., acetic acid) are critical for facilitating cyclization and minimizing side products .
  • Substituent reactivity : The 4-ethylpiperazine group at position 7 may require protection/deprotection strategies to avoid undesired interactions during synthesis .
    Methodological validation via thin-layer chromatography (TLC) or HPLC is recommended to monitor reaction progress .

Q. What are the standard characterization techniques for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are essential for verifying substituent positions (e.g., distinguishing methyl groups at C5/C6 and phenyl at C3) .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed mass for C21_{21}H27_{27}N7_7) and detects isotopic patterns .
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios, as demonstrated for related pyrazolo-pyrimidines .

Q. How can researchers screen the biological activity of this compound in vitro?

  • Kinase inhibition assays : Pyrazolo-pyrimidines are known kinase inhibitors; use fluorescence polarization or ADP-Glo™ assays to test activity against targets like PI3K or CDKs .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Target identification : Use affinity chromatography or thermal shift assays to identify binding proteins .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization at position 7 be addressed?

Unsymmetrical 1,3-dielectrophilic reagents often lead to regioselective ambiguities. To resolve this:

  • Advanced NMR : 1H^1H-15N^{15}N HMBC can differentiate between N1 and N2 bonding in the pyrimidine ring .
  • X-ray crystallography : Definitive structural assignment, as applied to 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides .
  • Isolation of intermediates : Identify transient species (e.g., enaminones) to map reaction pathways .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinase domains .
  • DFT calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing methyl groups at C5/C6) on reactivity .
  • MD simulations : Assess stability of the 4-ethylpiperazine moiety in solvent environments (e.g., water vs. DMSO) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance .
  • Caco-2 permeability : Assess intestinal absorption potential via monolayer transport studies .
  • Plasma protein binding : Use equilibrium dialysis to quantify free vs. bound fractions .

Q. What strategies mitigate contradictions in biological data across studies?

  • Dose-response validation : Replicate assays across multiple concentrations to confirm activity thresholds .
  • Orthogonal assays : Cross-validate kinase inhibition data with Western blotting (e.g., phospho-target detection) .
  • Batch consistency : Ensure compound purity (>95% by HPLC) to exclude batch-to-batch variability .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrazolo-Pyrimidine Synthesis

ParameterOptimal RangeEvidence Source
Temperature80–100°C
SolventAcetic acid, DMF, or ethanol
Reaction Time5–12 hours
Yield Optimization60–70% (after recrystallization)

Q. Table 2. Comparative Biological Activities of Analogues

CompoundIC50_{50} (μM)TargetReference
7-(4-Ethylpiperazin-1-yl) derivative0.45PI3Kγ
5,6-Dimethyl-3-phenyl analogue1.2CDK2
7-Amino-carboxamide variant>10Inactive control

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